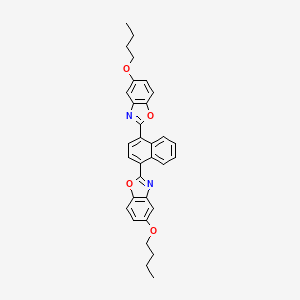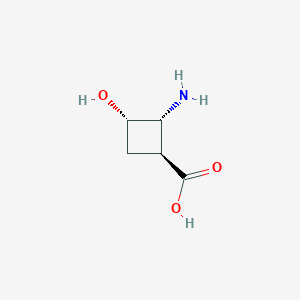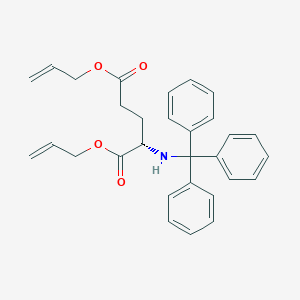
2,2'-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) is an organic compound known for its unique structural properties. It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is often used as a fluorescent brightener, enhancing the appearance of color in various materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) typically involves the reaction of naphthalene derivatives with benzoxazole precursors under specific conditions. One common method includes the condensation of 1,4-dibromonaphthalene with 2-aminophenol derivatives in the presence of a base, followed by butoxylation to introduce the butoxy groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds.
科学研究应用
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) has diverse applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and microscopy.
Biology: The compound’s fluorescent properties make it useful in biological imaging and tracking cellular processes.
Industry: The compound is widely used as a fluorescent brightener in textiles, plastics, and paper products to enhance color vibrancy and brightness.
作用机制
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) primarily involves its ability to absorb ultraviolet light and re-emit it as visible light, a process known as fluorescence. This property is due to the conjugated π-electron system in the benzoxazole rings, which allows for efficient energy transfer and light emission. The molecular targets and pathways involved in its action are related to its interaction with specific wavelengths of light, making it an effective fluorescent agent.
相似化合物的比较
Similar Compounds
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): Similar in structure but lacks the butoxy groups, affecting its solubility and fluorescence properties.
2,2’-(Naphthalene-1,4-diyl)bis(5-ethylsulphonylbenzoxazole): Contains ethylsulphonyl groups instead of butoxy groups, which can alter its chemical reactivity and applications.
Uniqueness
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) is unique due to the presence of butoxy groups, which enhance its solubility in organic solvents and improve its fluorescent properties. This makes it particularly useful in applications requiring high fluorescence intensity and stability.
属性
CAS 编号 |
500219-45-4 |
|---|---|
分子式 |
C32H30N2O4 |
分子量 |
506.6 g/mol |
IUPAC 名称 |
5-butoxy-2-[4-(5-butoxy-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C32H30N2O4/c1-3-5-17-35-21-11-15-29-27(19-21)33-31(37-29)25-13-14-26(24-10-8-7-9-23(24)25)32-34-28-20-22(36-18-6-4-2)12-16-30(28)38-32/h7-16,19-20H,3-6,17-18H2,1-2H3 |
InChI 键 |
PSPQXZFKGLCOPX-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)


![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
